molecular formula C22H23F3N2O4 B5011371 1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide

1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide

Cat. No. B5011371
M. Wt: 436.4 g/mol
InChI Key: UEYZBAMRWCUOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DTG" and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DTG is not yet fully understood. However, it is believed to act as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. DTG has also been shown to have modulatory effects on various ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects:
DTG has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. DTG has also been shown to have anti-inflammatory and immunomodulatory effects, as well as antinociceptive effects.

Advantages and Limitations for Lab Experiments

DTG has several advantages for use in lab experiments. It is a highly selective agonist for the sigma-1 receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes. However, there are also several limitations to the use of DTG in lab experiments. It has been shown to have off-target effects on various other receptors, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on DTG. One area of interest is the development of more selective agonists for the sigma-1 receptor, which could help to clarify the role of this receptor in various biological processes. Another area of interest is the investigation of the potential therapeutic applications of DTG, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of DTG and its effects on various biological systems.

Synthesis Methods

The synthesis of DTG involves several steps, which include the reaction of 3,4-dimethoxybenzoyl chloride with 3-(trifluoromethyl)aniline to form the intermediate 1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide. This intermediate is then reacted with piperidine to form the final product, 1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide.

Scientific Research Applications

DTG has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the central nervous system, immune system, and cardiovascular system. DTG has been used in several studies to investigate the mechanisms of action of various drugs and to identify potential therapeutic targets for the treatment of various diseases.

properties

IUPAC Name

1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O4/c1-30-18-7-6-15(12-19(18)31-2)21(29)27-10-8-14(9-11-27)20(28)26-17-5-3-4-16(13-17)22(23,24)25/h3-7,12-14H,8-11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYZBAMRWCUOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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